

Comparative analysis of "2-(2-oxocyclopentyl)acetic acid" and its analogs

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Compound of Interest

Compound Name: 2-(2-oxocyclopentyl)acetic Acid

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An In-Depth Comparative Guide to **2-(2-Oxocyclopentyl)acetic Acid** and Its Analogs for Drug Development Professionals

This guide provides a comprehensive analysis of **2-(2-oxocyclopentyl)acetic acid** and its structurally related analogs. We will explore the nuances of their chemical synthesis, comparative physicochemical properties, and diverse biological activities. By grounding our discussion in experimental data and established protocols, this document aims to equip researchers, scientists, and drug development professionals with the critical insights needed to leverage this versatile chemical scaffold in therapeutic design.

The Core Scaffold: Understanding 2-(2-Oxocyclopentyl)acetic Acid

2-(2-oxocyclopentyl)acetic acid is a bifunctional organic molecule featuring a five-membered cyclopentanone ring and a carboxymethyl substituent. Its molecular formula is $C_7H_{10}O_3$, and it possesses a molecular weight of approximately 142.15 g/mol [1][2]. The presence of a ketone carbonyl group and a carboxylic acid moiety makes it a valuable and reactive intermediate in organic synthesis.

Historically, this scaffold is recognized as a key building block in the total synthesis of prostaglandins and related natural products, which are lipid compounds with a wide range of hormone-like effects in the body. The inherent chirality and defined stereochemistry of the

cyclopentane ring in these natural products underscore the importance of its synthetic precursors.

Physicochemical Profile:

- Melting Point: 47-51 °C[1][3]
- Boiling Point: 316.5 °C at 760 mmHg[1]
- pKa: ~4.36 (Predicted)[1][3]
- LogP: 0.83[1]

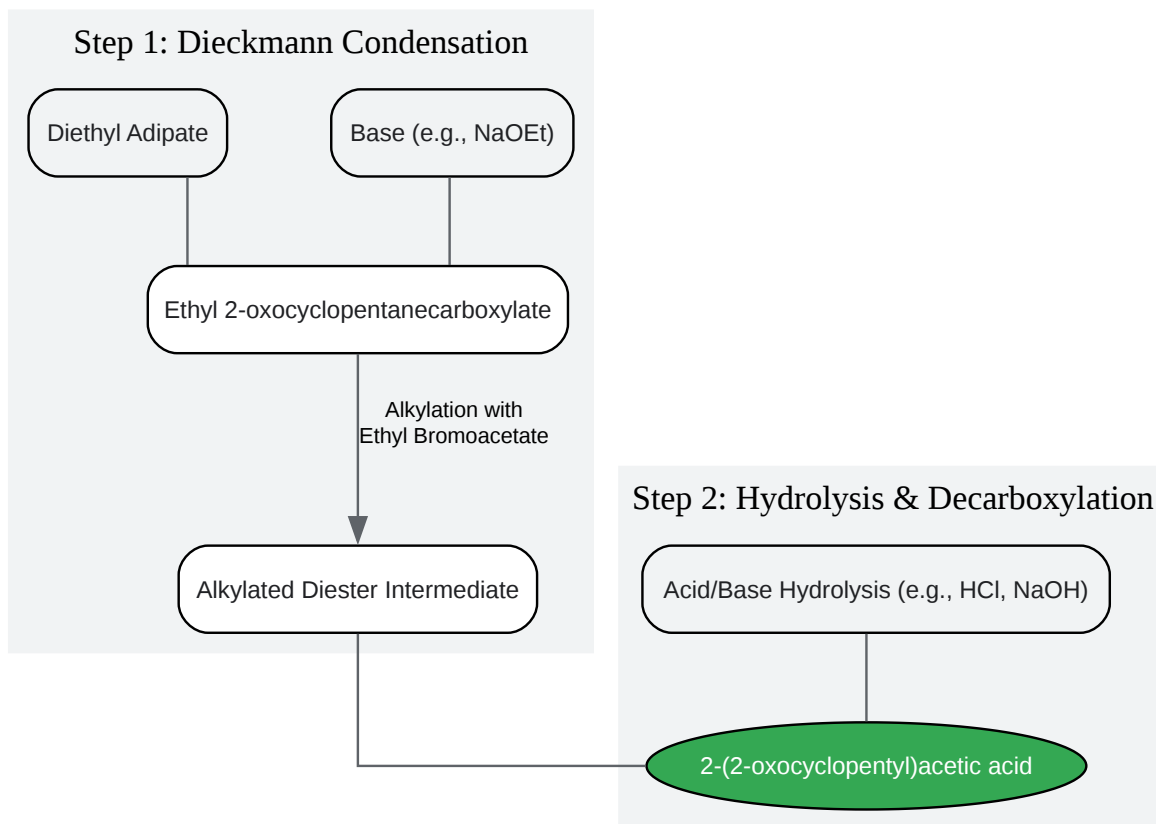
These properties indicate a moderately polar molecule with acidic characteristics, suitable for various chemical modifications and biological interactions.

Synthesis and Comparative Analysis of Analogs

The therapeutic utility of a core scaffold is often revealed through the systematic synthesis and evaluation of its analogs. By modifying the ring size, side-chain length, or functional groups, we can fine-tune the molecule's properties to target different biological pathways.

Synthetic Strategies

The primary route to **2-(2-oxocyclopentyl)acetic acid** involves the Dieckmann condensation of diethyl adipate to form a β -keto ester, followed by alkylation with an acetate equivalent, and subsequent hydrolysis and decarboxylation. A patent for its ethyl ester derivative outlines a "one-pot" method starting from diethyl adipate, highlighting its suitability for large-scale production[4].



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Caption: General synthetic workflow for **2-(2-oxocyclopentyl)acetic acid**.

Comparative Physicochemical and Biological Profiles

The following table compares the parent scaffold with selected analogs, illustrating how structural modifications impact their properties and potential applications.

Compound	Structure	Key Synthetic Approach	Physicochemical Notes	Potential Biological Activity & Rationale
2-(2-oxocyclopentyl)acetic acid		Dieckmann condensation followed by alkylation and decarboxylation[4].	pKa \approx 4.36, LogP \approx 0.83[1].	Prostaglandin Precursor / Anti-inflammatory: The cyclopentanone ring is a core feature of prostaglandins. The scaffold can act as a substrate mimic or weak inhibitor for cyclooxygenase (COX) enzymes[5].
3-(2-oxocyclopentyl)propanoic acid		Michael addition of cyclopentanone to an acrylate ester, followed by hydrolysis[6].	Increased chain length likely increases LogP slightly.	Anticancer / Antifungal: The extended side chain alters the molecule's geometry. Cyclopentanone derivatives have shown broad bioactivity, including anticancer and antifungal effects[5][7].
2-(2-oxocyclohexyl)acetic acid		Analogous to the cyclopentane	The larger, more flexible	Metabolic Modulators: The

etic acid

version, starting with cyclohexanone and pimelic acid derivatives[8].

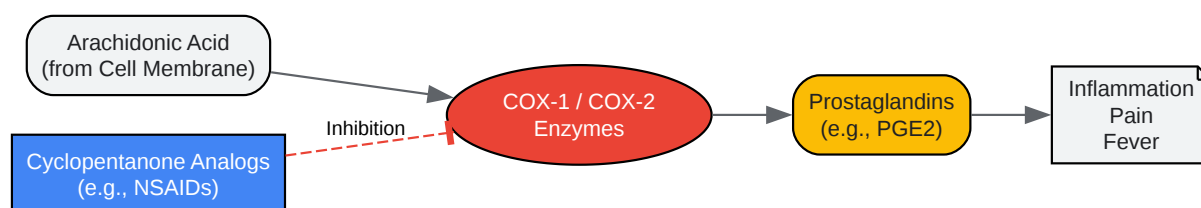
cyclohexyl ring provides different conformational possibilities.

change in ring size can shift selectivity towards different enzymes or receptors. The synthesis of the related 3-(2-oxocyclohexyl)propanoic acid is noted as a route to versatile intermediates for drug discovery[8].

Biological Mechanisms and Structure-Activity Relationships (SAR)

The cyclopentanone moiety is a "privileged" structure in medicinal chemistry, frequently appearing in compounds with diverse biological activities. Studies on cyclopentenone-containing molecules, for instance, have revealed a wide spectrum of intracellular targets, often related to anti-inflammatory and anticancer effects[5][9].

The primary mechanism for anti-inflammatory action is often linked to the inhibition of the cyclooxygenase (COX) enzymes, which are central to the synthesis of prostaglandins from arachidonic acid.



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Caption: Simplified prostaglandin synthesis pathway and site of inhibition.

Key Structure-Activity Relationship (SAR) Insights:

- **The Carboxylic Acid:** This group is critical for mimicking the native substrate (arachidonic acid) and forming key interactions (e.g., salt bridges) within the active sites of enzymes like COX[10].
- **The Cyclopentanone Ring:** Acts as a rigid scaffold to correctly orient the side chain. The ketone can act as a hydrogen bond acceptor. Conversion to a cyclopentenone (with a double bond) often enhances activity through Michael addition reactions with cysteine residues on target proteins[5].
- **Side-Chain Length and Ring Size:** Modifications here are crucial for target selectivity. A longer side chain or a larger ring alters the molecule's shape, allowing it to fit into different binding pockets, potentially shifting activity from COX enzymes to other targets like those involved in cancer or fungal growth[7][8].

Experimental Protocols for Biological Evaluation

To assess and compare the biological activity of these analogs, standardized in vitro assays are essential. The following protocol describes a typical method for evaluating COX inhibitory activity.

Protocol: In Vitro COX-1/COX-2 Inhibition Assay

This protocol is designed to determine the concentration of a test compound required to inhibit 50% of the COX enzyme activity (the IC₅₀ value).

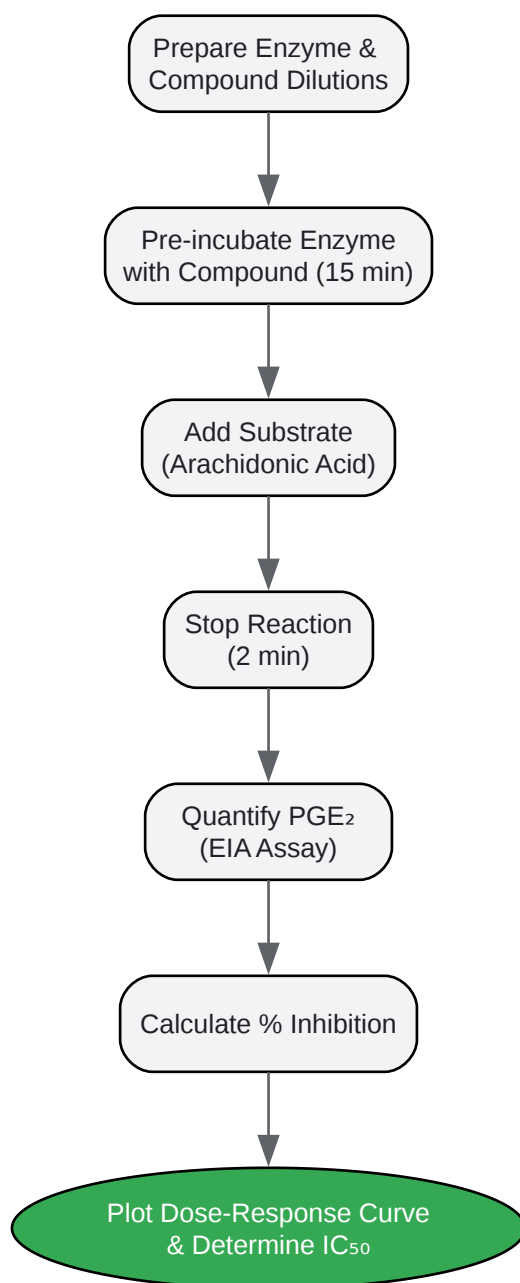
Materials:

- Purified COX-1 (ovine) and COX-2 (human, recombinant) enzymes.
- Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0).
- Heme cofactor.

- Test compounds and reference inhibitor (e.g., Celecoxib for COX-2, Ibuprofen for non-selective).
- Arachidonic acid (substrate).
- Quenching solution (e.g., 1M HCl).
- Prostaglandin E₂ (PGE₂) EIA Kit.

Methodology:

- **Enzyme Preparation:** Reconstitute and dilute the COX-1 and COX-2 enzymes in the assay buffer containing heme to the desired working concentration.
- **Compound Preparation:** Prepare a serial dilution of the test compounds in DMSO, then dilute further into the assay buffer.
- **Reaction Incubation:** In a 96-well plate, add 150 µL of the enzyme solution to each well. Add 10 µL of the diluted test compound or control solution. Incubate for 15 minutes at 37°C. This pre-incubation allows the inhibitor to bind to the enzyme.
- **Initiate Reaction:** Add 10 µL of arachidonic acid solution to each well to start the reaction.
- **Terminate Reaction:** After 2 minutes, stop the reaction by adding 10 µL of the quenching solution.
- **Quantify Prostaglandin Production:** Measure the amount of PGE₂ produced using a competitive EIA kit according to the manufacturer's instructions. The absorbance is inversely proportional to the amount of PGE₂ produced.
- **Data Analysis:** Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.



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Caption: Workflow for determining IC₅₀ in a COX inhibition assay.

Conclusion and Future Outlook

2-(2-oxocyclopentyl)acetic acid and its analogs constitute a class of compounds with significant, tunable biological potential. The parent scaffold serves as an excellent starting point for developing anti-inflammatory agents, while modifications to its ring and side-chain

structures can unlock activities against a broader range of therapeutic targets, including cancer and infectious diseases[11][12].

The synthetic tractability of this scaffold, coupled with a deep understanding of its structure-activity relationships, provides a robust platform for modern drug discovery. Future efforts should focus on synthesizing novel, stereochemically pure analogs and employing high-throughput screening to explore their effects on a wider array of biological targets. Combining empirical testing with computational docking studies will further accelerate the identification of lead compounds with enhanced potency and selectivity.

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